molecular formula C14H23BO3 B14090714 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane

Cat. No.: B14090714
M. Wt: 250.14 g/mol
InChI Key: HAAGDJQTKOSKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom coordinated to two oxygen atoms and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of furan-2-boronic acid with diethyl borate under anhydrous conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to reflux. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Borohydrides.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane exerts its effects involves the coordination of the boron atom to various substrates, facilitating the formation of new chemical bonds. The boron center acts as a Lewis acid, accepting electron pairs from nucleophiles, which leads to the formation of stable intermediates and products.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(furan-2-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetraethyl-2-(pyridin-2-yl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane is unique due to its specific combination of the furan ring and the boron center, which imparts distinct reactivity and stability. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions.

Properties

Molecular Formula

C14H23BO3

Molecular Weight

250.14 g/mol

IUPAC Name

4,4,5,5-tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C14H23BO3/c1-5-13(6-2)14(7-3,8-4)18-15(17-13)12-10-9-11-16-12/h9-11H,5-8H2,1-4H3

InChI Key

HAAGDJQTKOSKNP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(CC)CC)(CC)CC)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.